molecular formula C16H16N4O3S B2916227 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide CAS No. 1797090-69-7

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide

Cat. No.: B2916227
CAS No.: 1797090-69-7
M. Wt: 344.39
InChI Key: GEIIQODNXDCQSZ-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a pyrazole ring, and an oxolane ring. The sulfonamide group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the pyrazole ring through cyclization reactions. The oxolane ring is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is unique due to its combination of the quinoline, pyrazole, and oxolane rings along with the sulfonamide group.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIQODNXDCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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